molecular formula C20H13ClO3 B11152806 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one

3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one

Cat. No.: B11152806
M. Wt: 336.8 g/mol
InChI Key: HQJJUJHNHSTBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one (Molecular Formula: C₂₀H₁₃ClO₃) is a synthetic benzo[c]chromenone derivative offered for biological screening and research into novel therapeutic agents . The benzochromenone scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities . While research on this specific compound is emerging, structural analogues and core benzochromenone derivatives have demonstrated significant anticancer potential in scientific studies. These related compounds have been shown to inhibit proliferation in various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), leukemia (HL-60), and cervical carcinoma (HeLa) models . The proposed mechanisms of action for this compound class include the induction of cell cycle arrest and the activation of both intrinsic (mitochondrial, Bcl-2/Caspase-3) and extrinsic (death receptor, Fas/Caspase-8) apoptotic pathways . Furthermore, some benzochromene derivatives are known to function as Bcl-2 inhibitors, a key target in oncology . Beyond oncology, the benzochromenone core is associated with antimicrobial properties . Published research indicates that certain substituted benzochromene derivatives exhibit potent activity against a range of multi-drug resistant Gram-positive and Gram-negative pathogenic bacteria, such as Staphylococcus aureus (MRSA) and Escherichia coli . This makes 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one a compound of interest for investigating new antimicrobial strategies. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C20H13ClO3

Molecular Weight

336.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C20H13ClO3/c21-14-7-5-13(6-8-14)12-23-15-9-10-17-16-3-1-2-4-18(16)20(22)24-19(17)11-15/h1-11H,12H2

InChI Key

HQJJUJHNHSTBOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)OC2=O

Origin of Product

United States

Preparation Methods

Sc(OTf)₃-Catalyzed Three-Component Strategy

A highly efficient method for constructing the benzo[c]chromen-6-one scaffold involves a Sc(OTf)₃-catalyzed three-component reaction between primary amines, β-ketoesters, and 2-hydroxychalcones under oxidant-free conditions. This cascade process simultaneously generates four new bonds (two C–C, one C–N, and one C–O) and two rings (one carbocyclic and one heterocyclic) in a single operation. For the target compound, the 2-hydroxychalcone component must bear a (4-chlorophenyl)methoxy group at the appropriate position to ensure regioselective incorporation into the final structure.

Key Steps:

  • Formation of β-Enaminone Intermediate : The primary amine reacts with the β-ketoester to generate a β-enaminone, which undergoes Michael addition to the 2-hydroxychalcone.

  • Cyclization and Aromatization : Intramolecular cyclization forms the pyranone ring, followed by spontaneous aromatization to yield the benzo[c]chromen-6-one core.

Optimization Insights (Table 1):

CatalystSolventTemperature (°C)Time (h)Yield (%)
Sc(OTf)₃Glycerol1002459
CANEtOH803030

Glycerol emerged as the optimal solvent due to its dual role as a reaction medium and hydrogen-bond donor, enhancing catalytic efficiency.

Post-Cyclization Functionalization Strategies

Etherification via Nucleophilic Substitution

Following the construction of the benzo[c]chromen-6-one core, the (4-chlorophenyl)methoxy group can be introduced through nucleophilic aromatic substitution or Mitsunobu reactions. For instance, a hydroxyl group at the C3 position of the chromenone can react with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).

Representative Protocol:

  • Substrate Preparation : Synthesize 3-hydroxybenzo[c]chromen-6-one via cyclocondensation of 2-hydroxybenzaldehyde derivatives with β-ketoesters.

  • Alkylation : Treat the hydroxylated intermediate with 4-chlorobenzyl bromide (1.2 equiv) and K₂CO₃ (3 equiv) in DMF at 80°C for 12 h.

Yield Considerations :

  • Copper(I) iodide (CuI) catalysts improve reaction efficiency in analogous aryl ether syntheses, achieving yields up to 75%.

Transition Metal-Mediated Coupling Approaches

Copper-Catalyzed Cyclization

A reported synthesis of 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione employs a CuI-mediated coupling between methyl 2-bromobenzoate and 5,5-dimethylcyclohexane-1,3-dione. Adapting this method, the (4-chlorophenyl)methoxy group could be introduced via a pre-functionalized benzaldehyde derivative prior to cyclization.

Modified Reaction Pathway:

  • Synthesis of Functionalized Chalcone : Condense 2-hydroxy-4-(4-chlorobenzyloxy)benzaldehyde with acetophenone to form the chalcone precursor.

  • Cyclocondensation : React with β-ketoester and primary amine under Sc(OTf)₃ catalysis to assemble the chromenone core.

MethodBond FormedYield (%)Key Advantage
MulticomponentC–C, C–N, C–O59Single-step, atom-economical
Post-cyclizationC–O (ether)75Modular functionalization
CuI-mediatedC–C (cyclization)70Tolerance to electron-deficient groups

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural variations among benzo[c]chromen-6-one derivatives include substituent type (electron-donating vs. withdrawing), position, and ring saturation. These factors influence molecular weight, logP, and hydrogen-bonding capacity (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight logP H-Bond Acceptors H-Bond Donors Fluorescence
3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one 3-(4-Cl-benzyloxy), tetrahydro ring C₂₁H₁₇ClO₃ 350.8 5.5 3 0 Low/None
3-Hydroxybenzo[c]chromen-6-one (Urolithin B) 3-OH C₁₃H₈O₃ 212.2 2.1 3 1 High
3-(4-Nitrobenzyloxy)tetrahydrobenzo[c]chromen-6-one 3-(4-NO₂-benzyloxy), tetrahydro ring C₂₀H₁₇NO₅ 351.4 4.8 5 0 Low
8-Methoxy-3-(4-methoxybenzyloxy)benzo[c]chromen-6-one 8-OCH₃, 3-(4-OCH₃-benzyloxy) C₂₂H₂₀O₄ 360.4 4.2 4 0 Moderate
4-Acetyl-3-hydroxy-tetrahydrobenzo[c]chromen-6-one (THU-4-Ac) 4-COCH₃, 3-OH, tetrahydro ring C₁₅H₁₄O₄ 258.3 1.8 4 1 None

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂, COCH₃) reduce fluorescence by disrupting conjugation, while electron-donating groups (OH, OCH₃) enhance it .
  • Ring saturation (tetrahydro) decreases planarity, further reducing fluorescence efficiency compared to unsaturated analogues .

Metal Interaction and Fluorescence

The fluorescence and metal-sensing properties of benzo[c]chromen-6-one derivatives are substituent-dependent:

  • Hydroxyl-substituted derivatives (e.g., Urolithin B) act as selective Iron(III) sensors via fluorescence quenching ("turn-off" mechanism) .
  • Tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one (THU-4-ALC) exhibits fluorescence enhancement ("turn-on") with metals, attributed to reduced electron-withdrawing effects compared to THU-4-Ac .
  • The 4-chloro derivative lacks fluorescence due to the combined effects of the electron-withdrawing Cl group and ring saturation .
Cholinesterase Inhibition :
  • Piperazine-linked derivatives with a three-carbon spacer show enhanced acetylcholinesterase (AChE) inhibition (e.g., compound 58 in , IC₅₀ = 0.8 µM) compared to unsubstituted analogues .
  • Methoxy and methyl groups at the 8- or 4-positions improve binding affinity, while bulky substituents (e.g., pyrimidinyloxy) reduce activity .
Anticancer and Antimicrobial Activity :
  • Alternariol (a natural benzo[c]chromen-6-one) exhibits anticancer activity via topoisomerase inhibition .

Biological Activity

3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one, a derivative of the benzo[c]chromene family, has garnered attention due to its diverse biological activities. This compound features a chlorophenyl group that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. The following sections will delve into its biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings and data tables.

Chemical Structure

The chemical structure of 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one can be represented as follows:

C16H13ClO3\text{C}_{16}\text{H}_{13}\text{ClO}_3

1. Anticancer Activity

Research indicates that compounds within the benzo[c]chromene class exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of topoisomerases and activation of caspases.

Table 1: Anticancer Activity of Benzo[c]chromene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-oneMCF-712.5Induces apoptosis via caspase activation
7-Amino-6H-benzo[c]chromen-6-oneHeLa15.0Topoisomerase inhibition
9-Bromo-1H-benzo[f]chromenePC-38.5Cell cycle arrest at G2/M phase

These findings suggest that the presence of the chlorophenyl group significantly enhances the compound's ability to combat cancer cells.

2. Anti-inflammatory Activity

The anti-inflammatory effects of benzo[c]chromene derivatives have been documented in various studies. For example, certain compounds exhibit inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:
A study demonstrated that 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one showed a dose-dependent reduction in TNF-alpha levels in human macrophages, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various pathogens. Studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

CompoundPathogenMinimum Inhibitory Concentration (MIC)
3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-oneStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

The mechanisms underlying the biological activities of 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one include:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, such as COX and topoisomerases.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase signaling is a significant mechanism for its anticancer effects.

Q & A

Q. What are the common synthetic routes for preparing 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one?

The compound is synthesized via cyclocondensation reactions. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde reacts with 1,3-bis(silyloxy)-1,3-butadienes under controlled conditions to yield benzo[c]chromen-6-one derivatives. Optimizing solvent choice (e.g., ethanol or DMF) and temperature (5–10°C for 24 hours) is critical for high yields .

Q. How is the structural integrity of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. Weak intermolecular interactions (e.g., C–H···O hydrogen bonds and C–H···π interactions) observed in SCXRD data help elucidate packing arrangements and stability. Distorted envelope conformations in the benzopyran moiety are also resolved using this method .

Q. What pharmacological screening methods are appropriate for assessing bioactivity?

In vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines and in vivo models (e.g., rodent studies) are standard. Chromenone derivatives are screened for anticancer, antiviral, or anti-inflammatory properties by monitoring IC₅₀ values or biomarker expression .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

Catalytic systems (e.g., Lewis acids like AlCl₃) and microwave-assisted synthesis reduce reaction times. Purification via recrystallization (ethanol or DMF) or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Kinetic studies under varying temperatures/pressures can identify optimal conditions .

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions often arise from variability in assay protocols or compound purity. Validate results using orthogonal methods (e.g., LC-MS for purity checks, dose-response curves for IC₅₀ consistency). Replicate studies with blinded samples and apply statistical tools (e.g., ANOVA) to confirm significance .

Q. What challenges arise in crystallographic analysis of weak intermolecular interactions?

Weak C–H···O bonds require high-resolution SCXRD data (≤1.0 Å) and low-temperature (100 K) measurements to reduce thermal motion artifacts. Software like SHELXL or OLEX2 refines hydrogen atom positions using riding models, while Hirshfeld surface analysis quantifies interaction contributions .

Q. What methodologies are recommended for studying pharmacokinetics (ADME)?

Use HPLC-MS to quantify plasma/tissue concentrations in animal models. In silico tools (e.g., SwissADME) predict absorption and metabolism. For distribution studies, radiolabeled analogs (e.g., ¹⁴C) enable tracking via autoradiography .

Q. How can mechanistic studies elucidate the compound’s biological targets?

Molecular docking (AutoDock Vina) identifies potential binding sites on proteins (e.g., kinases). Pair with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate affinity. CRISPR-Cas9 gene editing can knock out suspected targets to confirm functional relevance .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of silyl ether intermediates .
  • Crystallography : Use synchrotron radiation for small or weakly diffracting crystals .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.